molecular formula C19H20N6O4S B2441568 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine CAS No. 1172478-11-3

4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine

Cat. No. B2441568
CAS RN: 1172478-11-3
M. Wt: 428.47
InChI Key: VXKYIPFKSVBEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H20N6O4S and its molecular weight is 428.47. The purity is usually 95%.
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Scientific Research Applications

Anti-Cholinesterase Activity

Cholinesterases play a crucial role in neurotransmission by breaking down acetylcholine. Inhibition of cholinesterase enzymes is relevant for treating neurodegenerative diseases like Alzheimer’s. Research has shown that some derivatives of this compound exhibit anti-cholinesterase activity. Further investigations are needed to understand their precise mechanisms and potential clinical applications .

Antioxidant Properties

Oxidative stress contributes to various diseases, including cancer and cardiovascular disorders. Compounds with antioxidant properties can neutralize free radicals and protect cells from damage. Several analogs of this compound have demonstrated antioxidant activity, making them promising candidates for further exploration .

α-Glucosidase Inhibition

α-Glucosidase inhibitors are used to manage blood sugar levels in diabetes. Some derivatives of this compound have been evaluated for their ability to inhibit α-glucosidase, which slows down carbohydrate digestion and absorption. These findings suggest potential applications in diabetes management .

Anti-Inflammatory Potential

Inflammation is a hallmark of many diseases. Although not directly studied for anti-inflammatory effects, compounds with similar structures have shown promise in modulating inflammatory pathways. Investigating this compound’s impact on inflammation could be worthwhile .

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c26-30(27,15-1-2-16-17(11-15)29-10-9-28-16)25-7-5-23(6-8-25)18-12-19(22-13-21-18)24-4-3-20-14-24/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYIPFKSVBEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine

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